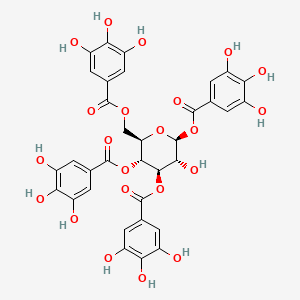
1,3,4,6-Tetragalloylglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetragalloylglucose is a polyphenolic compound that belongs to the class of hydrolyzable tannins. It is composed of a glucose core esterified with four gallic acid molecules. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetragalloylglucose can be synthesized through the esterification of glucose with gallic acid. The process typically involves the use of protecting groups to selectively esterify the hydroxyl groups on the glucose molecule. Common reagents used in this synthesis include gallic acid, glucose, and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the peels of Punica granatum (pomegranate). The extraction process may include steps like ultrasound-assisted extraction, resin enrichment, and reverse-phase silica-gel purification to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetragalloylglucose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by tannase, leading to the formation of gallic acid and glucose.
Oxidation: Can be oxidized to form quinones and other oxidation products.
Esterification: Can form higher galloyl esters through further esterification reactions.
Common Reagents and Conditions
Hydrolysis: Tannase enzyme, water, mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: Gallic acid, catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Gallic acid and glucose.
Oxidation: Quinones and other oxidation products.
Esterification: Higher galloyl esters
Scientific Research Applications
1,3,4,6-Tetragalloylglucose has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of polyphenols.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: Utilized in the food and pharmaceutical industries for its preservative and health-promoting properties .
Mechanism of Action
1,3,4,6-Tetragalloylglucose exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: Inhibits enzymes such as glucuronosyltransferase, which is involved in drug metabolism.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
1,3,4,6-Tetragalloylglucose is unique compared to other similar compounds due to its specific esterification pattern and biological activities. Similar compounds include:
1,2,3,6-Tetragalloylglucose: Similar structure but different esterification pattern.
1,2,3,4,6-Pentagalloylglucose: Contains an additional gallic acid ester.
1,3,6-Trigalloylglucose: Contains three gallic acid esters
These compounds share some biological activities but differ in their potency and specific applications.
Properties
Molecular Formula |
C34H28O22 |
|---|---|
Molecular Weight |
788.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)27(47)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28-,29-,34+/m1/s1 |
InChI Key |
NRQJFEDEWHTAPZ-UGUGPVJNSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


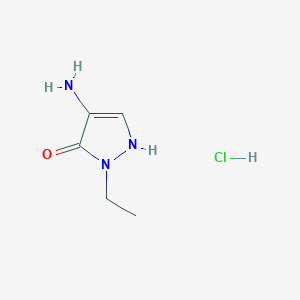
![6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12433215.png)

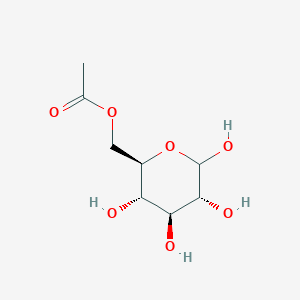

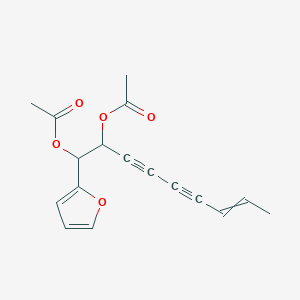


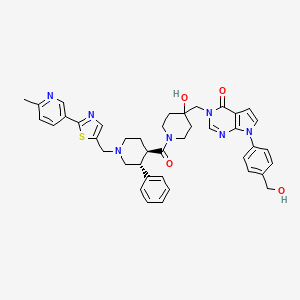
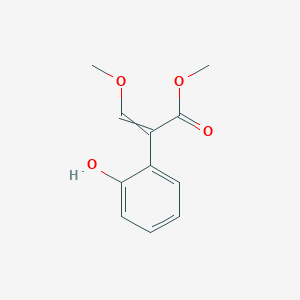
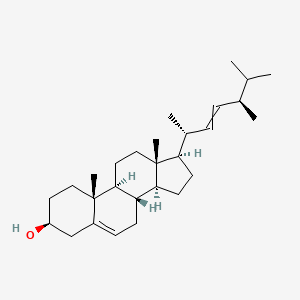
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
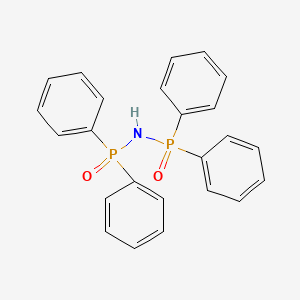
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
